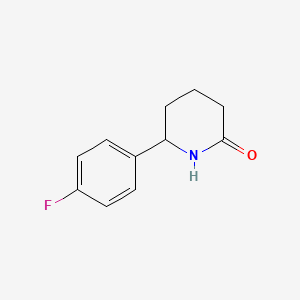

6-(4-Fluorophenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYSFIZWZPKDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Fluorophenyl Piperidin 2 One

Retrosynthetic Analysis of the 6-Substituted Piperidin-2-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For the 6-substituted piperidin-2-one core, the primary disconnection occurs at the amide bond within the lactam ring. This leads to a δ-amino acid precursor. Specifically for 6-(4-fluorophenyl)piperidin-2-one, this retrosynthetic step suggests a 5-amino-5-(4-fluorophenyl)pentanoic acid derivative as a key intermediate.

Further disconnection of this amino acid can proceed through various pathways. One common approach involves breaking the C5-N bond, leading to a 5-halopentanoic acid derivative and 4-fluoroaniline. Alternatively, disconnection at the C4-C5 bond could suggest a route involving the addition of a nucleophile to a suitable electrophile, such as the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. The choice of disconnection strategy often depends on the availability of starting materials and the desired stereochemical control.

Direct Cyclization and Lactamization Strategies

Direct cyclization methods are among the most straightforward approaches to forming the piperidin-2-one ring. These strategies typically involve the formation of the lactam from a linear precursor in a single step.

Intramolecular Amidation Reactions

Intramolecular amidation is a classic and widely used method for the synthesis of lactams, including piperidin-2-ones. This approach involves the cyclization of a δ-amino acid or its corresponding ester. For the synthesis of this compound, this would entail the cyclization of a 5-amino-5-(4-fluorophenyl)pentanoic acid derivative.

The success of these reactions often hinges on the activation of the carboxylic acid moiety. Common activating agents include carbodiimides (like DCC or EDC), chloroformates, or the conversion of the carboxylic acid to a more reactive species such as an acid chloride or an active ester. The reaction is typically carried out in the presence of a base to neutralize the acid formed and to facilitate the nucleophilic attack of the amine. One-pot procedures that combine amide activation and cyclization are often employed to improve efficiency. nih.govmdpi.com

Recent advancements in this area focus on milder reaction conditions and the development of more efficient coupling reagents to minimize side reactions and improve yields. For instance, the use of phosphonium- or uranium-based coupling reagents has shown promise in facilitating challenging lactamizations.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like substituted piperidin-2-ones from simple starting materials in a single pot. hse.ruresearchgate.netsemanticscholar.orgthieme-connect.comresearchgate.net Several MCRs can be envisioned for the construction of the 6-substituted piperidin-2-one scaffold.

One prominent example is the Ugi four-component reaction (Ugi-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net In the context of this compound, a modified Ugi reaction could potentially be designed where a δ-keto acid, an amine, and an isocyanide react to form an intermediate that subsequently cyclizes to the desired lactam.

Another relevant MCR is the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org While not directly yielding a piperidin-2-one, the product of a Passerini reaction could be a versatile intermediate that can be further elaborated to the target lactam through subsequent transformations. The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from readily available building blocks. nih.gov

A study by Zhu and coworkers detailed a four-component reaction for the synthesis of polysubstituted piperidones, which involves an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. This approach allows for the one-pot synthesis of the diene intermediate and its subsequent cycloaddition. thieme-connect.com

| MCR Type | Components | Potential for this compound Synthesis |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | A δ-keto acid could be used as a component to generate a precursor that cyclizes to the piperidinone ring. |

| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | The resulting α-acyloxy amide could be a key intermediate for subsequent cyclization to the lactam. |

| Ghosez-type 4CR | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Could be adapted by using 4-fluorobenzaldehyde (B137897) as the aldehyde component. |

Olefin Metathesis-Mediated Cyclization Pathways

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, including those within cyclic structures. nih.govrsc.orgresearchgate.net Ring-closing metathesis (RCM) is particularly well-suited for the synthesis of cyclic compounds like piperidin-2-ones.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) provides an efficient route to unsaturated piperidin-2-ones, which can then be reduced to the saturated lactam. nih.govresearchgate.net The general strategy involves the synthesis of a diene precursor containing both an alkene and an acrylamide (B121943) moiety. The choice of catalyst is crucial for the success of RCM reactions. Grubbs catalysts, particularly the first and second-generation catalysts, are widely used due to their high functional group tolerance and activity. wikipedia.orggoogle.comyoutube.com

For the synthesis of this compound, a suitable diene precursor would be an N-allyl-5-(4-fluorophenyl)-5-pentenamide. Treatment of this diene with a Grubbs catalyst would induce cyclization to form an unsaturated lactam, which can then be hydrogenated to yield the target molecule. An asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones has been developed utilizing an addition of allyllithium to chiral SAMP hydrazones followed by N-acylation and RCM. nih.govresearchgate.net

| Catalyst Generation | Key Features | Applicability |

| First-Generation Grubbs Catalyst | Good functional group tolerance, commercially available. google.com | Suitable for a wide range of RCM reactions. |

| Second-Generation Grubbs Catalyst | Higher activity, effective for more challenging substrates. nih.gov | Preferred for sterically hindered or electron-deficient olefins. |

| Hoveyda-Grubbs Catalysts | Increased stability and recyclability. | Useful for large-scale synthesis and green chemistry applications. |

Strategies Involving Fluorine-Containing Olefins

The direct incorporation of a fluorine-containing olefin into the RCM precursor presents a more direct route to this compound. This strategy would involve a precursor such as an N-allyl-3-(4-fluorophenyl)acrylamide. However, the reactivity of fluorinated olefins in metathesis reactions can be different from their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atom can affect the electron density of the double bond and influence the efficiency of the metathesis reaction.

Recent research has focused on the development of new catalysts and reaction conditions that are more tolerant of fluorinated substrates. researchgate.net Additionally, the synthesis of the required fluorine-containing diene precursors can be challenging. One potential approach involves the cross-metathesis of a suitable diene with 4-fluorostyrene, although this can sometimes lead to a mixture of products. The development of methods for the difunctionalization of styrenes to generate fluorinated benzyl (B1604629) bromides could provide useful precursors for these strategies. nih.gov

Asymmetric and Stereoselective Synthesis of Chiral 4-(4-Fluorophenyl)piperidin-2-one (B11761556)

Achieving enantiopure forms of 4-(4-fluorophenyl)piperidin-2-one is critical for developing stereochemically defined drug candidates. To this end, both catalytic asymmetric methods and chiral auxiliary-based strategies have been developed.

A highly effective method for the asymmetric synthesis of 4-aryl-2-piperidinones is the rhodium-catalyzed asymmetric 1,4-addition of an arylboron reagent to a 5,6-dihydro-2(1H)-pyridinone precursor. This approach has been successfully applied to produce (R)-4-(4-fluorophenyl)-2-piperidinone with excellent enantioselectivity. rsc.org

The reaction involves the conjugate addition of a 4-fluorophenyl group to the α,β-unsaturated lactam core. The choice of the chiral phosphine (B1218219) ligand for the rhodium catalyst is critical for inducing asymmetry. Ligands such as (S)-BINAP have proven effective in these transformations. nih.gov The reaction conditions, including the specific arylboron reagent, solvent, and temperature, are optimized to maximize both chemical yield and enantiomeric excess (ee). For instance, using 4-fluorophenylboroxine in the presence of water at 40°C has been shown to give the highest yield and an enantioselectivity of 98% ee for the desired product. rsc.org The organoboron reagents are advantageous due to their stability and tolerance of a wide range of functional groups. ossila.com The addition of a weak aqueous base can also improve yields by facilitating the formation of an active Rh-OH species, which is crucial for the transmetalation step with the arylboronic acid. nih.gov

| Catalyst/Ligand | Arylboron Reagent | Conditions | Yield | Enantiomeric Excess (ee) | Ref |

| Chiral bisphosphine-rhodium | 4-Fluorophenylboroxine | 1 equiv H₂O, 40°C | High | 98% | rsc.org |

| Rh(acac)(CH₂=CH₂)₂ / (S)-binap | Phenylboronic acid | aq. K₂CO₃ | >99% | 93% | nih.gov |

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This classical method relies on covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

One such approach utilizes chiral hydrazones, for example, those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). nih.gov In this methodology, a chiral hydrazone is first subjected to a diastereoselective addition of an organometallic reagent, followed by N-acylation. The resulting diolefinic hydrazide can then undergo a ring-closing metathesis (RCM) to form a cyclic enehydrazide. Subsequent cleavage of the N-N bond and removal of the auxiliary reveals the chiral 6-substituted piperidin-2-one. nih.gov While this specific example yields a 6-aryl product, the principle is broadly applicable to the synthesis of chiral piperidinones.

Bifunctional chiral auxiliaries, such as those based on 1,3-imidazolidin-2-ones, have also been explored for stereoselective reactions like aldol (B89426) additions. mdpi.com These auxiliaries offer high levels of asymmetric induction and are stable to the reaction conditions, making them excellent tools for controlling stereochemistry in complex syntheses. mdpi.comrsc.org

Functionalization and Derivatization Reactions at the Piperidinone Core

Once the 4-(4-fluorophenyl)piperidin-2-one core is synthesized, it can be further modified to create a diverse library of compounds. Functionalization can occur at various positions on the piperidinone ring or on the appended fluorophenyl moiety.

Modern synthetic methods allow for the direct and site-selective functionalization of the piperidine (B6355638) ring through C-H activation. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a powerful tool for introducing substituents at specific positions. sigmaaldrich.comgoogle.com The site of functionalization (e.g., C2, C3, or C4) can be controlled by the judicious choice of the rhodium catalyst and the nitrogen protecting group on the piperidine. google.comcapes.gov.br

For example, using a catalyst like Rh₂(R-TCPTAD)₄ with an N-Boc-protected piperidine can direct functionalization to the C2 position. sigmaaldrich.com In contrast, different catalyst and substrate combinations can achieve substitution at other sites. This strategy provides a modular and efficient way to build molecular complexity on the piperidinone scaffold. capes.gov.br

| Catalyst | N-Protecting Group | Position of Functionalization | Ref |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | capes.gov.br, sigmaaldrich.com |

| Rh₂(R-TPPTTL)₄ | N-Bs | C2 | capes.gov.br, sigmaaldrich.com |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | capes.gov.br, google.com |

The 4-fluorophenyl group itself serves as a handle for further chemical modification, enhancing the structural diversity of potential derivatives. The fluorine atom can be replaced through nucleophilic aromatic substitution (SNAr) or the ring can be functionalized using cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is activated towards nucleophilic attack, particularly because the phenyl ring is attached to the electron-withdrawing piperidinone system. In SNAr reactions, the fluoride (B91410) acts as a good leaving group. nih.gov This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, or thiolates, to create new analogues. Reactions of fluorinated aromatic compounds with nucleophiles like piperidine are well-documented and often proceed under thermal conditions. rsc.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. sigmaaldrich.comnih.gov If the starting material were a bromo-fluorophenyl piperidinone, the bromine could be selectively targeted in Suzuki, Buchwald-Hartwig, or Sonogashira couplings. sigmaaldrich.com Furthermore, under specific conditions, the C-F bond itself can be activated for cross-coupling, although this is generally more challenging. These methods allow for the introduction of new aryl, alkyl, or amino groups onto the phenyl ring, providing access to a vast chemical space. rsc.orgnih.gov

Despite a comprehensive search for detailed spectroscopic data for the chemical compound this compound, no specific experimental or detailed research findings for its advanced spectroscopic characterization could be located in the available literature.

Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), and FT-IR data for this specific molecule did not yield the necessary information to construct a scientifically accurate and detailed article as per the requested outline. The information found pertained to structurally related but distinct compounds, such as other substituted piperidinones or simpler fluorinated aromatics, which are not suitable for the specific analysis of this compound.

Therefore, the generation of an article with the specified detailed content and data tables is not possible based on the currently accessible data.

Advanced Spectroscopic Characterization of 6 4 Fluorophenyl Piperidin 2 One

Vibrational Spectroscopy

Raman Spectroscopy

The Raman spectrum of 6-(4-Fluorophenyl)piperidin-2-one is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the piperidin-2-one ring and the 4-fluorophenyl substituent.

Key expected Raman bands for this compound would include:

C=O Stretching: A strong band is anticipated in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl group in a six-membered lactam ring.

Aromatic C-C Stretching: The 4-fluorophenyl group will exhibit several bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic carbon-carbon bonds.

Piperidine (B6355638) Ring Vibrations: The saturated heterocyclic ring will show a series of C-C stretching and CH₂ bending vibrations in the 800-1200 cm⁻¹ range.

C-F Stretching: A band corresponding to the carbon-fluorine bond stretching of the fluorophenyl group is expected, typically appearing in the 1000-1100 cm⁻¹ region.

N-H Stretching: For the secondary amine within the lactam, a broad band may be observed in the 3200-3400 cm⁻¹ region, though its intensity can vary.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring will appear just below 3000 cm⁻¹.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for predicting Raman spectra. researchgate.netcardiff.ac.ukcoe.edu By creating a theoretical model of this compound, its vibrational frequencies and Raman intensities can be calculated, providing a theoretical spectrum that can guide experimental work.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=O Stretch (Amide I) | 1630-1680 |

| Aromatic C=C Stretch | 1580-1620 |

| Aromatic C=C Stretch | 1480-1520 |

| CH₂ Scissoring | 1440-1470 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1000-1100 |

| Phenyl Ring Breathing | ~1000 |

Note: The data in this table is predictive and based on the analysis of similar compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns under ionization. While a specific, published mass spectrum for this compound was not identified, a logical fragmentation pathway can be proposed based on the known behavior of related structures, such as 2-piperidinone (δ-valerolactam) and other aromatic lactams. nist.govnist.gov

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion [M]⁺•. The subsequent fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments.

The expected fragmentation of this compound would likely involve:

Loss of the Fluorophenyl Group: A primary fragmentation pathway would be the cleavage of the bond between the piperidine ring and the fluorophenyl substituent, leading to the loss of a C₆H₄F• radical. This would result in a significant fragment ion corresponding to the protonated piperidin-2-one ring.

Ring Opening and Fragmentation: The lactam ring can undergo cleavage. A common fragmentation pattern for lactams involves the loss of CO, followed by further fragmentation of the resulting acyclic ion.

Fragmentation of the Piperidine Ring: The saturated portion of the molecule can fragment through the loss of small neutral molecules like ethene (C₂H₄).

Formation of a Tropylium-like Ion: The fluorophenyl group itself can undergo rearrangement to form a stable fluorotropylium cation.

The mass spectrum of the parent compound, 2-piperidinone, shows a prominent molecular ion peak and significant fragments resulting from the loss of CO and subsequent ring fragmentation. nist.govnist.gov The presence of the 4-fluorophenyl group at the 6-position is expected to significantly influence the fragmentation, providing characteristic ions that confirm its presence and position.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺• | Molecular Ion |

| [M - C₆H₄F]⁺ | Loss of the 4-fluorophenyl radical |

| [M - CO]⁺• | Loss of carbon monoxide from the molecular ion |

| [C₆H₄F]⁺ | Fluorophenyl cation |

| Fragments from piperidine ring cleavage | Loss of C₂H₄, C₃H₆, etc. |

Note: The data in this table is predictive and based on established fragmentation patterns of similar chemical structures.

Crystallographic Analysis of 6 4 Fluorophenyl Piperidin 2 One and Analogous Structures

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. nih.govnih.gov For the analogous piperidin-4-one derivatives, SC-XRD has been employed to elucidate their molecular structures, conformations, and the intricate network of intermolecular interactions that dictate their crystal packing. iucr.orgresearchgate.netchemrevlett.comjksus.org

The process typically involves growing single crystals of suitable quality, often by slow evaporation from solvents like absolute ethanol. chemrevlett.com These crystals are then mounted on a diffractometer, and diffraction data are collected. researchgate.netnih.gov The resulting data allows for the determination of unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit, providing a foundational dataset for detailed structural analysis. iucr.orgjksus.org

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties of a crystal lattice, describing its symmetry. Piperidin-4-one derivatives crystallize in a variety of systems, with the monoclinic system being particularly common. chemrevlett.comnih.govresearchgate.net

For instance, the analog 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another analog, 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide , crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.net The specific crystal system and space group are determined by the molecule's size, shape, and the nature of its intermolecular interactions.

A summary of crystallographic data for selected analogous structures is presented in Table 1.

| Compound Name | Formula | Crystal System | Space Group | Z | Reference |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | C₂₁H₂₃F₂NO | Monoclinic | P2₁/c | 4 | researchgate.net |

| 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime | C₂₆H₂₆Cl₂N₂O | Monoclinic | P2₁/n | 4 | nih.govresearchgate.net |

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | C₂₁H₂₂Cl₂N₂O | Orthorhombic | Pna2₁ | 4 | researchgate.net |

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | C₁₈H₁₆ClF₂NO | Monoclinic | P2₁/c | 4 | jksus.org |

Molecular Conformation in the Solid State

In the solid state, the six-membered piperidine (B6355638) ring in these analogous compounds predominantly adopts a chair conformation. iucr.orgchemrevlett.comresearchgate.netresearchgate.net This conformation is the most stable arrangement for cyclohexane-like rings, minimizing torsional and steric strain. For example, in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , the piperidine ring is in a slightly distorted chair conformation. researchgate.net Similarly, the piperidin-4-one ring in 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one also shows a distorted chair conformation. jksus.org

The substituents on the piperidine ring, including the fluorophenyl groups, typically occupy equatorial positions to minimize steric hindrance. iucr.orgchemrevlett.comjksus.org In 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , both the fluorophenyl groups and the butyl group are equatorially oriented. iucr.orgresearchgate.net The dihedral angle between the mean planes of the two fluorophenyl rings in this compound is 72.1(1)°. iucr.orgresearchgate.net The specific orientation of the 4-fluorophenyl group relative to the piperidin-2-one ring in the target compound would similarly be influenced by the minimization of steric clashes and the optimization of intermolecular packing forces.

Analysis of Intermolecular Interactions in Crystal Packing

The crystal packing of these molecules is stabilized by a variety of intermolecular interactions, which can be analyzed in detail using tools like Hirshfeld surface analysis. iucr.orgresearchgate.net These interactions include strong hydrogen bonds and a combination of weaker contacts.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a key role in the supramolecular assembly of piperidinone derivatives. nih.govmdpi.comresearchgate.net

N–H⋯O Hydrogen Bonds: The presence of an N-H group (donor) and a carbonyl oxygen (acceptor) in the piperidinone core makes N–H⋯O hydrogen bonding a dominant feature in the crystal packing. These interactions often link molecules into chains or dimers. For example, in the crystal of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , N–H⋯O interactions link the molecules into infinite chains. iucr.orgresearchgate.net Similarly, in pyrimidinone structures, N–H⋯O interactions are robust and have an average energy of approximately -16.55 kcal/mol. nih.gov

C–H⋯O Hydrogen Bonds: Weaker C–H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. nih.gov These interactions, where activated C-H groups act as donors, often provide additional cross-linking between the primary hydrogen-bonded chains. nih.gov

C–H⋯F Interactions: The interaction between a carbon-bound hydrogen and an organic fluorine (C–H⋯F) is a subject of significant interest. ias.ac.ined.ac.uknih.govacs.org Although weaker than conventional hydrogen bonds, these interactions are frequently observed in the crystal structures of fluorinated organic compounds. ias.ac.in In 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , weak C–H⋯F interactions are present and contribute to the formation of R²₂ nih.gov ring motifs. iucr.orgresearchgate.net Hirshfeld surface analysis of this compound shows that H⋯F/F⋯H contacts account for 15.7% of the total intermolecular contacts. researchgate.netnih.gov

Interactions involving aromatic π-systems are crucial for the stability of many organic crystals. rsc.orgacs.orgnih.gov

C–H⋯π Interactions: These interactions occur when a C-H bond points towards the face of an aromatic ring. A weak C–H⋯π interaction is observed in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one . iucr.orgresearchgate.net In other piperidine derivatives, C–H⋯π interactions can link molecules into dimers. nih.gov

π–π Stacking Interactions: Direct interactions between the faces of two aromatic rings (π–π stacking) are also possible. The presence of fluorine on the phenyl ring can influence these interactions, sometimes disrupting a perfect face-to-face stacking in favor of offset arrangements. nih.gov In some piperazinium salts containing aromatic rings, π–π stacking interactions are observed between inversion-related cations. nih.gov

Halogen Bonding: While the ability of fluorine to participate in true halogen bonding is debated, interactions involving fluorine are significant in crystal packing. nih.govchemrxiv.org Unlike heavier halogens, fluorine is highly electronegative and typically does not form a positive σ-hole, which is characteristic of halogen bonding. nih.gov The observed C–H⋯F interactions are better described as weak hydrogen bonds. ias.ac.in

A summary of intermolecular interactions found in an analogous structure is provided in Table 2.

| Compound Name | Interaction Type | Description | Reference |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | N–H⋯O | Links molecules into infinite C(6) chains | researchgate.net |

| C–H⋯F | Forms R²₂ nih.gov motifs | researchgate.net | |

| C–H⋯π | Weak interaction observed | researchgate.net | |

| H⋯H | 53.3% of intermolecular contacts | researchgate.netnih.gov | |

| H⋯C/C⋯H | 19.1% of intermolecular contacts | researchgate.netnih.gov | |

| H⋯F/F⋯H | 15.7% of intermolecular contacts | researchgate.netnih.gov | |

| H⋯O/O⋯H | 7.7% of intermolecular contacts | researchgate.netnih.gov |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By partitioning the crystal electron density, it defines a unique surface for a molecule, enabling the detailed study of its contact environment. researchgate.net This analysis, in conjunction with two-dimensional (2D) fingerprint plots, provides a comprehensive picture of the types and relative significance of the interactions that stabilize the crystal packing. nih.govcrystalexplorer.net

The Hirshfeld surface is often mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the van der Waals radii (denoting close interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. mdpi.com For piperidine derivatives, these maps highlight the key interaction points that govern the supramolecular assembly. iucr.orgnih.gov

In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a compound structurally related to 6-(4-Fluorophenyl)piperidin-2-one, the H···H interactions contribute 53.3% to the Hirshfeld surface. iucr.org Other significant interactions include carbon-hydrogen (H···C/C···H) contacts at 19.1%, fluorine-hydrogen (H···F/F···H) at 15.7%, and oxygen-hydrogen (O···H/H···O) at 7.7%. iucr.org The substantial contribution from H···F contacts highlights the crucial role of the fluorine substituents in directing the crystal packing through weak hydrogen bonds. iucr.org Similarly, for 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, H···F contacts account for 9.6% of the surface interactions. nih.gov

The analysis of non-fluorinated piperidine analogs, such as 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, reveals a different distribution. Here, H···H contacts are even more dominant at 74.2%, followed by C···H/H···C (18.7%) and O···H/H···O (7.0%). nih.gov The comparison illustrates how the introduction of a fluorine atom creates new, significant intermolecular interactions that influence the molecular arrangement.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Analogous Piperidine Derivatives

Two-dimensional fingerprint plots complement the surface analysis by summarizing all intermolecular interactions in a single graph. crystalexplorer.net These plots are generated using the distances from the Hirshfeld surface to the nearest atom nucleus inside (di) and outside (de) the surface. nih.goviucr.org The resulting plot is a unique "fingerprint" for the crystal, where different types of interactions appear in distinct regions, and the color intensity reflects the frequency of those interactions. crystalexplorer.net

For the analogous piperidine compounds, the 2D fingerprint plots confirm the data from the surface analysis. nih.goviucr.org The H···H interactions typically appear as a large, diffuse region in the center of the plot. nih.gov The H···F/F···H contacts are characterized by distinct "wings" or sharp spikes at lower de and di values, indicative of their directionality as hydrogen bonds. iucr.orgnih.gov Similarly, C···H interactions appear as a pair of "wings" on either side of the main diagonal, while strong hydrogen bonds like N-H···O manifest as sharp, well-defined spikes on the plot. nih.govnih.gov The shape and distribution of these features provide a clear and comparative summary of the forces holding the molecules together in the crystal. nih.gov

Table 2: Compound Names Mentioned in the Article

Conformational Analysis of 6 4 Fluorophenyl Piperidin 2 One in Solution and Solid State

Conformational Preferences of the Piperidinone Ring

The six-membered piperidinone ring is not planar. To alleviate ring strain, which is a combination of angle strain, torsional strain, and steric strain, the ring puckers into several preferred conformations. youtube.com The most stable of these are typically the chair conformations, though other forms such as boat and twist-boat conformations are also significant in understanding the molecule's dynamic behavior. youtube.comwikipedia.orgyoutube.com

For most piperidine (B6355638) derivatives, the chair conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain. youtube.comwikipedia.org In this conformation, the carbon atoms of the ring alternate between being above and below a mean plane. This arrangement results in two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). youtube.com

In the solid state, X-ray diffraction studies of related piperidinone compounds have confirmed the prevalence of the chair conformation. nih.gov However, the presence of substituents and heteroatoms can lead to distortions from the ideal chair geometry. These distortions are quantifiable and provide insight into the specific steric and electronic interactions within the molecule.

While less stable than the chair form, the boat and twist-boat conformations are crucial intermediates in the process of ring flipping, where one chair conformation converts to another. youtube.com The boat conformation is characterized by two "flagpole" atoms pointing towards each other, which can lead to significant steric hindrance. youtube.com This instability is somewhat relieved in the twist-boat conformation, where a slight twisting of the ring moves these flagpole atoms apart, reducing steric clash and eclipsing interactions. youtube.comchegg.com

In certain substituted piperidinones, particularly those with bulky N-acyl groups, the boat or twist-boat conformation can become significantly populated or even the predominant form. researchgate.netias.ac.innih.gov The equilibrium between these different conformations is influenced by a variety of factors, including the nature and position of substituents on the ring.

Dihedral Angle Analysis and Torsion Angles

A more quantitative description of the ring's conformation is achieved through the analysis of dihedral angles, also known as torsion angles. A dihedral angle is defined by four sequentially bonded atoms and describes the rotation around the central bond. proteinstructures.comgonzaga.edu For a six-membered ring, the set of endocyclic torsion angles precisely defines its shape.

In an ideal chair conformation of a cyclohexane (B81311) ring, the torsion angles are typically around ±60°. For piperidinone rings, these values can deviate due to the presence of the nitrogen atom and the carbonyl group. Analysis of these angles in related structures provides a detailed picture of the ring's puckering and the relative orientations of its substituents.

Puckering Parameters for Ring Conformation Description

A comprehensive method for describing the conformation of any ring system is through the use of puckering parameters, as developed by Cremer and Pople. smu.edu For a six-membered ring, these parameters consist of a total puckering amplitude (Q) and two phase angles (θ and φ). These coordinates define the exact shape of the ring, distinguishing between chair, boat, and various intermediate conformations. nih.govsmu.edu

For instance, a perfect chair conformation has a specific set of puckering parameters, while a boat conformation is described by a different set. Experimental data from X-ray crystallography on analogous compounds, such as r-2,c-6-Bis(4-fluorophenyl)-t-3,t-5-dimethylpiperidin-4-one, show a chair conformation with specific puckering parameters (q2 = 0.089 (2) Å, q3 = -0.573 (2) Å; QT = 0.580 (2)Å and θ = 171.2 (2)°). nih.gov Similarly, other related heterocyclic rings have been characterized by their unique puckering parameters, highlighting the utility of this method in detailed conformational analysis. nih.gov

Influence of the 4-Fluorophenyl Substituent on Conformational Dynamics

The presence of a substituent, in this case, the 4-fluorophenyl group at the 6-position, has a significant impact on the conformational preferences of the piperidinone ring. The substituent can influence the equilibrium between different conformations through steric and electronic effects.

Spectroscopic Techniques for Conformational Elucidation (e.g., Coupling Constants from NMR)

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria. A key parameter obtained from ¹H NMR spectra is the vicinal coupling constant (³J), which is the coupling between protons on adjacent atoms. The magnitude of ³J is related to the dihedral angle between the coupled protons through the Karplus equation.

By measuring the coupling constants between protons on the piperidinone ring, it is possible to deduce the dihedral angles and thus the preferred conformation in solution. nih.gov For example, large coupling constants (typically 10-13 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle) between protons, which is characteristic of an axial-axial relationship in a chair conformation. Smaller coupling constants (1-5 Hz) suggest a synclinal relationship (around 60°), typical of axial-equatorial or equatorial-equatorial interactions. iastate.edu

Furthermore, the coupling between the fluorine atom of the 4-fluorophenyl group and nearby protons or carbons (¹⁹F-¹H and ¹⁹F-¹³C coupling) can provide additional information about the orientation of the phenyl ring relative to the piperidinone ring. ucsd.eduwestmont.eduman.ac.uk The study of these coupling constants across different solvents can also reveal the influence of the solvent environment on the conformational preferences of the molecule. d-nb.inforesearchgate.net

Data Tables

Table 1: Representative Puckering Parameters for Piperidinone and Related Heterocyclic Rings

| Compound/Ring System | q2 (Å) | q3 (Å) | QT (Å) | θ (°) | φ (°) | Conformation | Reference |

| r-2,c-6-Bis(4-fluorophenyl)-t-3,t-5-dimethylpiperidin-4-one | 0.089 (2) | -0.573 (2) | 0.580 (2) | 171.2 (2) | - | Chair | nih.gov |

| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one (Piperazine ring) | - | - | 0.5437 (15) | 8.89 (15) | 357.2 (11) | Puckered | nih.gov |

| 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile (Pyran ring) | 0.0826 (12) | - | - | 88.18 (4) | 127.06 (4) | Boat | researchgate.net |

Table 2: Typical NMR Coupling Constants for Conformational Analysis

| Coupling Type | Environment | Typical Value (Hz) | Conformational Significance | Reference |

| ³J(H,H) | H-C-C-H (aliphatic, axial-axial) | 10 - 13 | Indicates anti-periplanar relationship, common in chair conformations | iastate.edu |

| ³J(H,H) | H-C-C-H (aliphatic, axial-equatorial/equatorial-equatorial) | 1 - 5 | Indicates synclinal relationship | iastate.edu |

| ³J(H,F) | H-C-C-F | 2 - 15 | Provides information on the dihedral angle between H and F | iastate.eduucsd.edu |

| ¹J(C,F) | C-F | ~160 | Direct one-bond coupling | iastate.eduucsd.edu |

| ²J(C,F) | C-C-F | 20 - 50 | Two-bond coupling, sensitive to geometry | iastate.eduucsd.edu |

| ³J(C,F) | C-C-C-F | ~5 | Three-bond coupling, dependent on dihedral angle | iastate.eduucsd.edu |

Chemical Reactivity and Synthetic Transformations of 6 4 Fluorophenyl Piperidin 2 One

Ring Opening and Rearrangement Reactions

The stability of the six-membered piperidin-2-one ring is considerable, yet it can undergo cleavage under specific conditions.

Ring-Opening Reactions

The most common ring-opening reaction for lactams is hydrolysis, which cleaves the amide bond. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. Proton transfer and elimination of the amino group opens the ring to yield the protonated form of 5-amino-5-(4-fluorophenyl)pentanoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. This process forms a tetrahedral intermediate which then collapses, cleaving the amide bond to produce the carboxylate and the free amine of 5-amino-5-(4-fluorophenyl)pentanoic acid. The reaction is typically driven to completion by heating.

Lactones, the oxygen-containing analogs of lactams, can also be opened via alcoholysis in the presence of an acid catalyst to form hydroxy esters. chemicalforums.com Similarly, the δ-valerolactam ring of 6-(4-fluorophenyl)piperidin-2-one could potentially be opened by alcohols under acidic conditions to yield the corresponding 5-amino esters.

Rearrangement Reactions

Rearrangement reactions are less common for pre-formed lactams like this compound itself. Major named reactions such as the Beckmann or Schmidt rearrangements are synthetic routes to lactams from oximes or ketones, respectively, rather than reactions of lactams. However, rearrangement pathways, such as the sci-hub.senih.gov-Stevens rearrangement, can be relevant in the context of ylides derived from related aziridinium ions, leading to complex piperidine (B6355638) structures. chemrxiv.org For this compound, significant molecular rearrangement would require more forcing conditions that would likely favor decomposition or simple ring-opening.

Functional Group Interconversions and Derivatization

The lactam functionality is the primary site for derivatization, allowing for a range of synthetic transformations.

N-Alkylation and N-Acylation

The nitrogen atom of the lactam can be functionalized after deprotonation with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that readily reacts with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF or acetonitrile introduces an alkyl group onto the nitrogen atom. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. These N-acyl piperidones are themselves useful intermediates, as the N-acyl group can activate the lactam ring for further reactions, such as selective transamidation. researchgate.net

Reduction of the Lactam

The carbonyl group of the lactam can be completely reduced to a methylene group (CH₂) using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is the most common reagent for the reduction of amides and lactams to the corresponding amines. masterorganicchemistry.combyjus.comorganicchemistrydata.org Treatment of this compound with LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup, yields (4-fluorophenyl)piperidine. This reaction is highly efficient and proceeds rapidly. organicreactions.org

Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for reducing amides and lactams to amines.

These reductions are chemoselective, as LiAlH₄ does not typically reduce isolated non-polar carbon-carbon multiple bonds. byjus.com

Reactions at the α-Carbon

The methylene group adjacent to the carbonyl (C3 position) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.

The following table summarizes key derivatization reactions of the lactam moiety.

| Reaction Type | Reagents & Conditions | Product |

| N-Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) in DMF or MeCN | 1-Alkyl-6-(4-fluorophenyl)piperidin-2-one |

| N-Acylation | 1. Base (NaH) 2. Acyl Halide (RCOCl) in THF or DCM | 1-Acyl-6-(4-fluorophenyl)piperidin-2-one |

| Reduction to Amine | 1. LiAlH₄ or BH₃·THF 2. H₂O Workup | 2-(4-Fluorophenyl)piperidine |

| α-Alkylation | 1. LDA, THF, -78 °C 2. Alkyl Halide (R'-X) | 3-Alkyl-6-(4-fluorophenyl)piperidin-2-one |

Table 1: Summary of Functional Group Interconversions and Derivatization Reactions.

Stereochemical Control and Regioselectivity in Reactions

The presence of a stereocenter at the C6 position introduces important considerations of stereochemistry and regiochemistry in the reactions of this compound.

Stereochemical Control

Any reaction that creates a new stereocenter can potentially lead to a mixture of diastereomers. The existing C6 stereocenter can direct the approach of reagents, leading to stereoselective outcomes.

Diastereoselective Synthesis: The synthesis of substituted piperidin-2-ones can be achieved with high diastereoselectivity through multicomponent reactions, where the relative stereochemistry of newly formed chiral centers is controlled. researchgate.net Enantioselective synthesis of related fluorinated piperidines has been achieved via methods like organocatalytic aza-Michael additions, highlighting the ability to control absolute stereochemistry. researchgate.net

Influence on Reactions: In intramolecular reactions of chiral lactams, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. nih.gov For instance, the reduction of the lactam carbonyl to an alcohol (a partial reduction) would create a new stereocenter at C2, and the facial selectivity of the hydride attack would be influenced by the bulky 4-fluorophenyl group at C6, likely favoring the formation of one diastereomer over the other. Chiral catalysts can be crucial for controlling reaction outcomes even when no new stereocenter is formed, by stabilizing a specific transition state geometry. nih.gov

Regioselectivity

Regioselectivity is the preference for a reaction to occur at one position over another. For this compound, the primary regiochemical question arises during alkylation reactions.

N-Alkylation vs. O-Alkylation: The anion of a lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. N-alkylation yields the lactam product, while O-alkylation produces a lactim ether. The outcome is influenced by the reaction conditions.

N-Alkylation is generally favored under basic conditions with common alkylating agents, as the nitrogen atom is a softer nucleophile. researchgate.net

O-Alkylation is often promoted by using hard electrophiles like trialkyloxonium salts (e.g., Meerwein's salt) or by performing the reaction with alkyl halides in the presence of silver salts. wiley-vch.de

N-Alkylation vs. C-Alkylation: In the presence of a strong base, deprotonation can occur at either the nitrogen atom or the α-carbon (C3). N-deprotonation is typically faster and thermodynamically favored. To achieve C-alkylation, a very strong, non-nucleophilic base (like LDA) at low temperatures is generally required to form the kinetic enolate, which can then be trapped with an electrophile.

The fluorophenyl ring is generally unreactive under the conditions used to modify the lactam ring. Electrophilic aromatic substitution would require harsh acidic conditions that would likely open the lactam ring, and nucleophilic aromatic substitution on the electron-rich fluorophenyl ring is difficult unless further activated. Therefore, reactions typically occur with high regioselectivity at the lactam portion of the molecule.

Future Research Directions and Advanced Methodological Applications

Development of Highly Efficient and Sustainable Synthetic Routes for 6-(4-Fluorophenyl)piperidin-2-one

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of this compound should prioritize the principles of green chemistry. This includes the exploration of catalyst-free, multi-component reactions under ultrasonic irradiation in aqueous ethanol, which has proven successful for other functionalized heterocyclic compounds. rsc.org The use of water as a reaction medium and microwave irradiation are other promising avenues that have been effective in the green synthesis of related heterocyclic structures. researchgate.net

Furthermore, asymmetric synthesis to produce enantiomerically pure 6-arylpiperidin-2-ones is a critical area for development. nih.gov Building upon existing methods, the use of novel chiral catalysts and biocatalytic approaches could provide highly stereoselective routes to specific enantiomers of this compound. rsc.org Chemo-enzymatic routes, which combine the advantages of both chemical and biological catalysts, could offer efficient and sustainable pathways to the target molecule. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research |

| Catalyst-Free MCR | Ultrasound irradiation, aqueous ethanol | Environmentally friendly, short reaction times, high yields | rsc.org |

| Microwave-Assisted Synthesis | Use of green solvents like water | Rapid, efficient, reduced energy consumption | researchgate.net |

| Asymmetric Catalysis | Chiral catalysts, enantioselective | Access to single enantiomers | nih.gov |

| Biocatalytic Routes | Use of enzymes | High selectivity, mild reaction conditions | rsc.org |

Exploration of Novel Derivatization Strategies for Enhanced Chemical Utility

The piperidin-2-one scaffold is a versatile platform for the development of new chemical entities with diverse applications. nih.gov Future derivatization strategies for this compound should focus on creating libraries of novel compounds with enhanced chemical and biological utility. This can be achieved through various modifications of the piperidinone ring.

For instance, N-acylation with various substituted acyl chlorides can introduce a wide range of functional groups, as demonstrated in the synthesis of (E)-1-(3-(4-methoxyphenyl)acryloyl)piperidin-2-one. mdpi.com Additionally, the synthesis of N-substituted derivatives using reagents like propargyl bromide can yield compounds with altered electronic and steric properties. nih.gov The exploration of reactions at other positions of the piperidinone ring, such as the synthesis of piperidine-2,6-dione derivatives, could also lead to novel compounds with unique characteristics. acs.org

| Derivatization Approach | Reagents/Methods | Potential Outcome | Relevant Research |

| N-Acylation | Substituted Acyl Chlorides | Introduction of diverse functional groups | mdpi.com |

| N-Alkylation | Propargyl Bromide | Modification of electronic and steric properties | nih.gov |

| Ring Modification | Synthesis of diones | Creation of novel heterocyclic scaffolds | acs.org |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, improving yields, and ensuring safety. Advanced in-situ spectroscopic techniques offer powerful tools for achieving these goals. The application of techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can provide rapid structural information about reaction components without the need for sample workup. waters.com This allows for the direct analysis of reaction mixtures to identify starting materials, monitor the formation of products, and detect intermediates. waters.com

In the context of synthesizing this compound, in-situ NMR spectroscopy could also be employed to track the conversion of reactants to products in real-time, providing valuable kinetic and mechanistic data. acs.org The integration of these Process Analytical Technology (PAT) tools can lead to a more efficient and controlled synthesis of the target compound and its derivatives.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Modeling

| AI/ML Application | Technique/Tool | Potential Impact | Relevant Research |

| Retrosynthetic Analysis | AI-powered platforms (e.g., IBM RXN) | Rapid identification of novel synthetic routes | preprints.org |

| Reaction Outcome Prediction | Machine Learning Models | Accelerated optimization of reaction conditions | digitellinc.com |

| Property Modeling | QSAR, Deep Learning | Predictive design of compounds with desired properties | acs.orgresearchgate.net |

Computational Design and Virtual Screening Methodologies for Targeted Structural Modifications

Computational chemistry provides powerful tools for the rational design and virtual screening of new molecules. nih.govresearchgate.net In the context of this compound, these methodologies can be used to design targeted structural modifications to enhance its interaction with specific biological targets. Molecular docking studies can predict the binding modes of derivatives within the active site of a protein, allowing for the rational design of more potent and selective ligands. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel derivatives. researchgate.net Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-receptor complex, helping to refine the design of new compounds. nih.gov These computational approaches, combined with synthetic efforts, can significantly accelerate the discovery of novel and effective derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.